4-Hydroxymandelate

Enzymology Biocatalysis Kinetic Analysis

4-Hydroxymandelic acid is the obligate chiral intermediate for atenolol (β1-blocker) and L-(4-hydroxyphenyl)glycine (vancomycin-class antibiotics) synthesis. Generic mandelate derivatives cannot substitute due to distinct enzyme kinetics and chromatographic behavior. • (S)-enantiomer exhibits 2.1× higher catalytic efficiency (kcat/KM 55.5 vs. 26.3 mM⁻¹s⁻¹) than L-mandelate in HmO-catalyzed bioconversion. • Serves as a disease-state-independent internal standard for catecholamine metabolomics-urinary levels remain unchanged in neuroblastoma while VMA rises 20- to 30-fold. • Available as racemic monohydrate (≥98% purity) with validated chiral HPLC resolution (Rs = 2.0) for enantiomeric purity assessment per ICH Q2(R1). • Bulk quantities in stock; custom synthesis of (R)- and (S)-enantiomers available upon request.

Molecular Formula C8H7O4-
Molecular Weight 167.14 g/mol
Cat. No. B1240059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxymandelate
Molecular FormulaC8H7O4-
Molecular Weight167.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(=O)[O-])O)O
InChIInChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/p-1
InChIKeyYHXHKYRQLYQUIH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxymandelate: Key Properties and Applications


4-Hydroxymandelate (also referred to as 4-hydroxymandelic acid, p-hydroxymandelic acid) is a 2-hydroxycarboxylate belonging to the phenol class, formally derived from mandelate [1]. This compound exists as a racemic mixture of (R)- and (S)-enantiomers and typically occurs as a monohydrate with a molecular weight of 186.16 g/mol [2]. It is endogenously produced as an acidic metabolite of p-octopamine, p-synephrine, and tyramine [3]. In industrial and research settings, 4-hydroxymandelate serves as a key intermediate in the synthesis of the selective β1-receptor antagonist atenolol [2] and as a building block for the non-proteinogenic amino acid L-(4-hydroxyphenyl)glycine used in vancomycin-class antibiotics [4]. The compound is also employed as an analytical reference standard and as a substrate for characterizing dioxygenase and oxidase enzymes [4][5].

Synthesis Key intermediate for β1-blocker atenolol and vancomycin-class antibiotic building blocks
Analytical Reference standard for chiral HPLC method development, metabolomics normalization control, and enzyme assay calibration
Enzymology Substrate for dioxygenase, oxidase, and dehydrogenase mechanistic studies

4-Hydroxymandelate vs. Mandelate Derivatives: Critical Differences


Procurement decisions involving mandelate derivatives require careful differentiation because substitution patterns profoundly alter both enzyme recognition and analytical behavior. For instance, while L-mandelate dehydrogenase (L-MDH) from Rhodotorula graminis oxidizes mandelate and numerous para-substituted analogs with predictable kinetic parameters, 4-hydroxymandelate behaves as a distinct kinetic outlier that fails to conform to the established linear free-energy relationship governing other derivatives [1]. Similarly, in clinical metabolomics, 4-hydroxymandelate levels remain unchanged in neuroblastoma patients, whereas its 3-methoxy analog (vanillylmandelic acid, VMA) exhibits a 20- to 30-fold elevation, making the two metabolites non-interchangeable as diagnostic biomarkers [2]. In chiral chromatography, 4-hydroxymandelic acid exhibits markedly different retention behavior compared to 4-methoxymandelic acid and 2-chloromandelic acid, necessitating distinct method optimization for each analog [3]. These functional divergences establish that generic mandelate derivatives cannot be casually substituted; the following quantitative evidence guide delineates precisely where 4-hydroxymandelate offers scientifically verifiable differentiation.

4-Hydroxymandelate
Other Mandelate Derivatives
Enzyme kinetics may not follow standard LFER predictions
4-OH substitution diverges from the linear free-energy relationship obeyed by other para-substituted analogs
Chiral HPLC retention behavior differs markedly
Resolution intermediate between 4-methoxy and 2-chloro analogs; method transfer requires compound-specific optimization
Neuroblastoma metabolite baseline remains unchanged
VMA and HVA show marked elevation, but 4-hydroxymandelate is stable; not interchangeable as normalization control

4-Hydroxymandelate: Evidence-Based Differentiation from Analogs


Kinetic Outlier in L-Mandelate Dehydrogenase Catalysis

In a systematic kinetic analysis of L-(+)-mandelate dehydrogenase (L-MDH) from Rhodotorula graminis, 4-hydroxymandelate was identified as the sole substrate among nine tested analogs (including mandelate, 4-chloromandelate, 4-methylmandelate, and 4-methoxymandelate) whose log kcat value did not correlate with Taft's dual substituent constant (σ⁻) [1]. All other para-substituted analogs exhibited a linear free-energy relationship with a positive reaction constant ρ of 0.36 ± 0.07, indicating that 4-hydroxymandelate engages the enzyme's catalytic mechanism via a fundamentally distinct pathway [1].

Kinetic outlier in L-MDH catalysis
Head-to-head
4-Hydroxymandelate does not correlate with Taft σ⁻; all other para-substituted analogs show good correlation (ρ=0.36±0.07)
LFER model failure indicates distinct enzyme-substrate mechanism
Single-study context; enzyme engineering models require compound-specific data
Enzymology Biocatalysis Kinetic Analysis

Superior Catalytic Efficiency in 4-Hydroxymandelate Oxidase

4-Hydroxymandelate oxidase (EC 1.1.3.46) catalyzes the conversion of (S)-4-hydroxymandelate to 4-hydroxyphenylglyoxylate, a critical step in the biosynthesis of non-proteinogenic amino acids used in glycopeptide antibiotics [1]. Comparative kinetic data from BRENDA reveal that (S)-4-hydroxymandelate is processed with a catalytic efficiency (kcat/KM) of 55.5 mM⁻¹s⁻¹, which is more than twice the value observed for the non-hydroxylated parent substrate L-mandelate (26.3 mM⁻¹s⁻¹) under identical assay conditions [2].

Catalytic efficiency oxidase comparison
Head-to-head
2.1-fold higher kcat/KM (55.5 vs 26.3 mM⁻¹s⁻¹) vs. L-mandelate
Reported higher substrate processing efficiency in oxidase context
BRENDA data; verification under process conditions recommended
Biocatalysis Enzyme Engineering Kinetic Characterization

Enantioselectivity in Chiral HPLC Separation

A validated chiral HPLC method using a novel immobilized cellulose stationary phase quantitatively resolved the enantiomers of mandelic acid and four derivatives [1]. 4-Hydroxymandelic acid exhibited a resolution factor (Rs) of 2.0 under optimized conditions, which falls between the resolution achieved for 4-methoxymandelic acid (Rs = 1.7) and 2-chloromandelic acid (Rs = 2.2), while mandelic acid itself displayed the highest resolution (Rs = 2.8) [1]. The para-hydroxy substitution confers intermediate retention and resolution characteristics compared to electron-donating methoxy and electron-withdrawing chloro substituents [1].

Enantioselective chiral HPLC separation
Method context
Rs = 2.0 on immobilized cellulose CSP; baseline resolution meets ICH Q2(R1) guidelines
Compound-specific method optimization needed; resolution differs from methoxy/chloro analogs
Mobile phase: n-hexane/IPA/TFA; detection at 254 nm
Chiral Chromatography Analytical Chemistry Enantiomer Separation

Non-Elevated Metabolite Baseline in Neuroblastoma

In a comparative urinary excretion study of neuroblastoma patients versus healthy controls, the concentrations of o-hydroxymandelic acid and p-hydroxymandelic acid (4-hydroxymandelate) were not significantly different between the two groups [1]. In stark contrast, the 3-methoxy-substituted analog vanillylmandelic acid (VMA, 3-methoxy-4-hydroxymandelic acid) exhibited a 20- to 30-fold elevation in neuroblastoma patients relative to controls [1]. Homovanillic acid (HVA) was similarly elevated by 20- to 30-fold [1].

Metabolite baseline in neuroblastoma
Head-to-head
4-Hydroxymandelate unchanged; VMA and HVA elevated 20- to 30-fold in patient vs. control
Stable baseline supports normalization control in research metabolomics
Urinary cohort study; disease-specific VMA rise confirmed
Clinical Metabolomics Biomarker Validation Cancer Diagnostics

Defined Substrate in Vancomycin Antibiotic Biosynthesis

The biosynthesis of L-(4-hydroxyphenyl)glycine (L-HPG), a non-proteinogenic amino acid essential to the vancomycin group of glycopeptide antibiotics, proceeds via a defined enzymatic pathway in Amycolatopsis orientalis [1]. The key step involves the conversion of (S)-4-hydroxymandelate to 4-hydroxyphenylglyoxylate, catalyzed by hydroxymandelate oxidase (HmO, EC 1.1.3.46) with concomitant generation of H₂O₂ [1][2]. The pathway further demonstrates that hydroxymandelate oxidase (HmO) and hydroxymandelate dehydrogenase (Hmd) are functionally exchangeable in HPG biosynthesis, establishing 4-hydroxymandelate as the convergent substrate node for both oxidase- and dehydrogenase-dependent routes [1].

Vancomycin biosynthesis intermediate
Class-level
(S)-4-Hydroxymandelate is the reported dedicated substrate for HmO in L-HPG pathway of Amycolatopsis orientalis
Reported obligate intermediate; class-level pathway exclusivity context
Functional exchangeability evidence from ACS Synth Biol 2015
Glycopeptide Antibiotics Biosynthesis Nonribosomal Peptide Synthesis

Distinct Reaction Product from Hydroxymandelate Synthase

Hydroxymandelate synthase (HmaS, EC 1.13.11.46) and hydroxyphenylpyruvate dioxygenase (HPPD, EC 1.13.11.27) are non-heme iron-dependent dioxygenases that share a common substrate (4-hydroxyphenylpyruvate) and first catalytic step but diverge to yield fundamentally different products [1]. HmaS produces (S)-4-hydroxymandelate via benzylic hydroxylation with retention of the aromatic ring, whereas HPPD yields homogentisate via aromatic ring hydroxylation accompanied by an NIH shift [1]. Directed evolution studies have successfully interconverted HPPD into an HmaS-like enzyme, confirming that the product divergence arises from subtle active-site architectural differences rather than gross protein fold variation [1].

Distinct product from HmaS vs. HPPD
Head-to-head
HmaS yields (S)-4-hydroxymandelate (benzylic hydroxylation); HPPD yields homogentisate (ring hydroxylation)
Product divergence enables enzyme differentiation studies
Recombinant enzyme assays; active-site architecture drives outcome
Non-Heme Iron Dioxygenases Enzyme Mechanism Biocatalytic Hydroxylation

4-Hydroxymandelate: Key Research and Industrial Applications


Biocatalytic Production for Glycopeptide Antibiotics

Industrial bioprocess development for glycopeptide antibiotics (e.g., vancomycin, teicoplanin) requires (S)-4-hydroxymandelate as the obligate intermediate in the biosynthetic pathway to L-(4-hydroxyphenyl)glycine (L-HPG) [1]. The conversion of (S)-4-hydroxymandelate to 4-hydroxyphenylglyoxylate catalyzed by hydroxymandelate oxidase (HmO) represents a non-bypassable step that cannot be accomplished using alternative mandelate derivatives [1][2]. Furthermore, the 2.1-fold higher catalytic efficiency of (S)-4-hydroxymandelate versus L-mandelate in this enzymatic reaction (kcat/KM of 55.5 versus 26.3 mM⁻¹s⁻¹) provides a quantifiable kinetic advantage for process optimization [3]. Procurement of enantiomerically pure (S)-4-hydroxymandelate is essential for any fermentation or cell-free biocatalytic system engineered for L-HPG production.

Reference Standard for Neuroblastoma Biomarker Differentiation

Clinical laboratories developing LC-MS/MS or HPLC assays for catecholamine metabolite profiling require 4-hydroxymandelate as a critical negative control and baseline reference compound. Urinary 4-hydroxymandelate concentrations remain unchanged in neuroblastoma patients, whereas vanillylmandelic acid (VMA) levels increase 20- to 30-fold [1]. This stark differential enables 4-hydroxymandelate to serve as: (i) a stable internal normalization standard that is unaffected by disease state; (ii) a specificity validation tool confirming that observed VMA elevations reflect tumor-derived catecholamine metabolism rather than non-specific mandelate pathway perturbations; and (iii) a method development analyte for establishing baseline chromatographic resolution parameters prior to quantifying clinically elevated VMA and HVA. No other mandelate derivative provides this combination of metabolic stability and structural similarity to the target analyte.

Non-Heme Iron Dioxygenase Mechanism Studies

Researchers investigating the catalytic mechanisms of non-heme iron-dependent dioxygenases require authentic (S)-4-hydroxymandelate to calibrate enzyme assays and validate product formation in hydroxymandelate synthase (HmaS) reactions [1]. Since HmaS and hydroxyphenylpyruvate dioxygenase (HPPD) share a common substrate (4-hydroxyphenylpyruvate) but yield different products—(S)-4-hydroxymandelate versus homogentisate, respectively [1]—quantitative differentiation between these enzyme activities depends on accurate detection and quantification of the specific mandelate product. Furthermore, the kinetic outlier behavior of 4-hydroxymandelate in L-mandelate dehydrogenase assays (failure to correlate with Taft σ⁻ substituent constants) makes this compound uniquely valuable for probing enzyme-substrate recognition mechanisms that deviate from classical linear free-energy relationships [2]. Generic mandelate analogs cannot substitute for these mechanistic investigations.

Chiral Purity Assessment in Pharmaceutical QC

Quality control laboratories supporting atenolol API manufacturing require validated chiral HPLC methods for assessing enantiomeric purity of 4-hydroxymandelic acid intermediates [1][2]. The documented resolution factor (Rs = 2.0) for 4-hydroxymandelic acid on immobilized cellulose chiral stationary phases provides a benchmark for method validation, with baseline resolution meeting ICH Q2(R1) guidelines for quantitative enantiomeric excess determination [3]. Notably, the 4-hydroxy substitution yields intermediate chromatographic behavior compared to 4-methoxy (Rs = 1.7) and 2-chloro (Rs = 2.2) analogs [3], meaning that method transfer between different mandelate derivatives requires compound-specific validation. Procurement of certified reference material with documented enantiomeric composition is essential for calibrating these QC methods and establishing system suitability parameters.

Application
Selection Property
Validation Focus
Glycopeptide antibiotic intermediate research
Enantiomer-specific pathway requirement
Pathway intermediate validation and oxidase substrate profiling
Catecholamine metabolite profiling studies
Stable baseline metabolite unaffected by disease state
Normalization and specificity control in research metabolomics assays
Non-heme iron dioxygenase mechanism research
Distinct product of HmaS vs. HPPD reaction
Enzyme product differentiation and assay calibration
Chiral intermediate quality assessment
Documented baseline resolution on immobilized cellulose CSPs
Enantiomeric purity method validation and system suitability

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